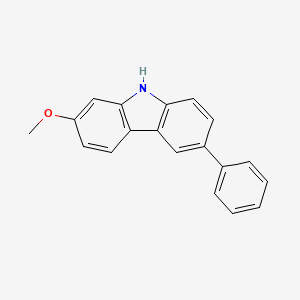

2-Methoxy-6-phenyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15NO |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

2-methoxy-6-phenyl-9H-carbazole |

InChI |

InChI=1S/C19H15NO/c1-21-15-8-9-16-17-11-14(13-5-3-2-4-6-13)7-10-18(17)20-19(16)12-15/h2-12,20H,1H3 |

InChI Key |

NPTFRHHWXBMHSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 6 Phenyl 9h Carbazole and Its Derivatives

Retrosynthetic Strategies for the 2,6-Disubstituted Carbazole (B46965) Core

The creation of the 2,6-disubstituted carbazole core, such as that in 2-Methoxy-6-phenyl-9H-carbazole, can be approached through two primary retrosynthetic strategies: forming the central pyrrole (B145914) ring or constructing one of the benzene (B151609) rings onto an existing indole (B1671886) or pyrrole framework.

Pyrrole Ring Formation Approaches

A common strategy for synthesizing the carbazole skeleton involves the formation of the central pyrrole ring. scispace.comnih.gov This can be achieved through methods like the Cadogan reductive cyclization of 2-nitrobiphenyls. derpharmachemica.comchemicalbook.comderpharmachemica.com In this approach, a suitably substituted 2-nitrobiphenyl (B167123) is treated with a reducing agent, such as triphenylphosphine (B44618), to induce cyclization and form the carbazole ring. derpharmachemica.comderpharmachemica.com The necessary 2-nitrobiphenyl intermediates can be readily prepared via Suzuki-Miyaura cross-coupling reactions. derpharmachemica.comderpharmachemica.compolyu.edu.hk

Another notable method is the Fischer-Borsche synthesis, which involves the condensation of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative, followed by an acid-catalyzed rearrangement and subsequent oxidation to form the carbazole. wikipedia.org Additionally, transition metal-catalyzed reactions, including those mediated by palladium, iron, and gold, have been developed for the efficient synthesis of carbazoles through various cyclization pathways. nih.gov

Benzene Ring Annulation Pathways

Alternatively, the carbazole framework can be constructed by adding a benzene ring to a pre-existing indole or pyrrole derivative. This is known as benzannulation. bohrium.com These reactions often involve the [4+2] cycloaddition of a diene with a dienophile. For instance, 2-alkenyl indoles can react with various partners like aldehydes or alkynes in the presence of a catalyst to form the carbazole structure. bohrium.com Gold-catalyzed cascade reactions of azide-diynes with arenes have also been shown to produce aryl-annulated [c]carbazoles through the formation of both pyrrole and benzene rings in a single operation. scispace.comrsc.org

Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

The introduction of the methoxy (B1213986) and phenyl substituents at the C2 and C6 positions, as well as potential N-substituents, is accomplished through a variety of powerful bond-forming reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming the carbon-carbon and carbon-nitrogen bonds required for the synthesis of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and is widely used in the synthesis of N-aryl carbazoles. rsc.orgacs.orgnih.govnih.gov It can be employed intramolecularly to form the carbazole ring from a suitably substituted biaryl precursor or intermolecularly to attach a phenyl group to the nitrogen atom of the carbazole core. rsc.org The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for optimizing the reaction conditions. acs.org

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is a cornerstone for creating carbon-carbon bonds. mdpi.comresearchgate.net It is particularly useful for introducing the phenyl group at the C6 position of the carbazole ring by coupling a bromo-substituted carbazole with phenylboronic acid. derpharmachemica.comderpharmachemica.compolyu.edu.hk The reaction is known for its high yields and tolerance of various functional groups. polyu.edu.hk

| Coupling Reaction | Catalyst/Reagents | Application in Carbazole Synthesis |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Formation of the carbazole ring (intramolecular), N-arylation |

| Suzuki-Miyaura Coupling | Palladium catalyst, base | C-C bond formation (e.g., introduction of phenyl groups) |

Electrophilic Aromatic Substitution for Methoxy and Phenyl Introduction

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto the carbazole ring. However, the reactivity of the carbazole nucleus towards electrophiles varies at different positions. The carbon atoms at positions 3 and 6 are generally the most reactive towards electrophilic attack. emu.edu.tr

The introduction of a methoxy group can be achieved through electrophilic aromatic substitution, although direct methoxylation can sometimes be challenging. Alternatively, the methoxy group can be incorporated into one of the starting materials before the carbazole ring is formed.

N-acylation of carbazole deactivates the aromatic rings towards many electrophilic substitutions, directing incoming electrophiles to the meta position relative to the nitrogen atom. rsc.org In contrast, N-alkylated carbazoles readily undergo electrophilic substitution at the para position to the nitrogen atom. rsc.org For instance, 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester can be successfully brominated or nitrated at the 6-position. researchgate.netscielo.br

Ullmann Coupling and Alkylation Reactions for Phenyl and N-Substitution

Ullmann Coupling: The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming C-N and C-C bonds. organic-chemistry.org It can be used to synthesize N-aryl carbazoles by coupling a carbazole with an aryl halide. nih.govacs.orgacs.org While traditional Ullmann reactions often require high temperatures, modern protocols have been developed that proceed under milder conditions. nih.govacs.org

N-Alkylation: The nitrogen atom of the carbazole ring can be readily alkylated to introduce various substituents. bohrium.comthieme-connect.com This is typically achieved by treating the carbazole with an alkyl halide in the presence of a base. thieme-connect.comtandfonline.com Phase-transfer catalysis can be employed to facilitate the N-alkylation under mild conditions. phasetransfercatalysis.com Scandium(III)-catalyzed reactions have also been developed for the N-alkylation of carbazoles with alcohols. bohrium.comthieme-connect.com

| Reaction | Catalyst/Reagents | Application in Carbazole Synthesis |

| Ullmann Coupling | Copper catalyst, ligand, base | N-arylation, C-C bond formation |

| N-Alkylation | Base, alkyl halide or alcohol | Introduction of N-substituents |

C-H Functionalization Strategies for Regioselective Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool for the synthesis of complex organic molecules. chim.it In the context of carbazole synthesis, transition metal-catalyzed C-H functionalization offers a regioselective approach to introduce substituents at specific positions on the carbazole core. chim.it

One prominent strategy involves the palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyls. chim.it This method allows for the controlled formation of the carbazole ring system. The substitution pattern of the resulting carbazole can be dictated by the design of the biaryl amide precursor. nih.gov For instance, the synthesis of a 4-methoxycarbazole derivative was achieved by the cyclization of 2-acetamino-2'-methoxybiphenyl (B15394852) in the presence of a palladium catalyst. nih.gov This approach highlights the potential for regioselective synthesis by strategically placing directing groups on the starting materials.

Recent advancements have focused on the development of methodologies for the direct C-H functionalization of the pre-formed carbazole skeleton. chim.it These methods often employ a directing group to guide the metal catalyst to a specific C-H bond, enabling the introduction of various functional groups such as alkyl, aryl, and others. chim.it While specific examples for the direct C-H functionalization to yield this compound are not extensively detailed in the provided results, the general principles of regioselective C-H activation on carbazole scaffolds are well-established. chim.it The selection of an appropriate directing group and catalytic system is paramount in achieving the desired regioselectivity.

For example, a palladium(II)-catalyzed approach has been developed for the direct synthesis of differentially substituted carbazoles from free (NH) indoles via regioselective triple successive oxidative alkenylations. researchgate.net This demonstrates the feasibility of building complex carbazole structures through sequential C-H functionalization. The reaction conditions, including the catalyst, ligand, and oxidant, play a crucial role in controlling the outcome of the reaction. researchgate.net

The following table summarizes key aspects of C-H functionalization strategies for carbazole synthesis:

| Strategy | Catalyst/Reagents | Key Features |

| Intramolecular C-H Amination | Pd(OAc)₂, Cu(OAc)₂, O₂ | Forms carbazole ring from biarylamides. nih.gov |

| Directed C-H Functionalization | Pd(II) catalysts with directing groups | Allows for regioselective substitution on the carbazole core. chim.it |

| Successive Oxidative Alkenylation | PdCl₂, PPh₃, Cu(OAc)₂ | Enables the synthesis of complex carbazoles from indoles. researchgate.net |

Photochemical and Electrocyclization Routes to Carbazole Skeletons

Photochemical and electrocyclization reactions represent alternative and often elegant pathways to construct the carbazole framework. These methods typically involve the formation of a key C-C bond through a pericyclic reaction, followed by aromatization.

A notable photochemical approach is the [6π] photocyclization of N-aryl enamines. This reaction proceeds through a conrotatory ring closure followed by a suprafacial chim.itCurrent time information in Chatham County, US. hydrogen migration to yield cis-hexahydrocarbazoles. acs.org Subsequent oxidation or dehydrogenation can then lead to the fully aromatic carbazole system. The substitution pattern on the starting enamine dictates the final substitution on the carbazole ring.

Light-promoted tandem coupling reactions have also been developed for carbazole synthesis. For example, the reaction of nitroarenes with Grignard reagents under irradiation with LEDs can afford carbazoles. rsc.org This method provides a direct route to substituted carbazoles from readily available starting materials.

Electrocyclization reactions of divinylindoles have been utilized to synthesize carbazoles. thieme-connect.de This thermal process involves an electrocyclic ring closure followed by dehydrogenation, often facilitated by a palladium catalyst, to furnish the carbazole product. thieme-connect.de This strategy has been applied to the synthesis of naturally occurring carbazoles. thieme-connect.de

The table below outlines key features of these cyclization routes:

| Method | Key Intermediate | Conditions |

| [6π] Photocyclization | N-Aryl enamine | UV irradiation acs.org |

| Light-Promoted Tandem Coupling | Nitroarene and Grignard reagent | LED irradiation rsc.org |

| Thermal Electrocyclization | Divinylindole | High temperature, Pd/C thieme-connect.de |

Advanced Synthetic Strategies for Complex this compound Architectures

The synthesis of complex carbazole architectures often requires multi-step sequences that combine various synthetic methodologies. The construction of this compound and its derivatives can be achieved through convergent strategies that build the molecule from smaller, functionalized fragments.

One of the most versatile methods for constructing the biaryl linkage, a key step in many carbazole syntheses, is the Suzuki cross-coupling reaction. For instance, the Suzuki coupling of 1-bromo-2-nitrobenzene (B46134) with 4-methoxyphenylboronic acid yields 4'-methoxy-2-nitro-1,1'-biphenyl. ub.edu This intermediate can then undergo a reductive cyclization, such as the Cadogan reaction using triphenylphosphine or triethyl phosphite, to form the carbazole ring system. ub.educhemicalbook.comacs.org This approach allows for the introduction of the methoxy group at the desired position. The phenyl group at the 6-position could be introduced via a similar cross-coupling reaction on a suitably functionalized carbazole precursor.

The Ullmann cross-coupling reaction is another powerful tool for forming the C-N or C-C bonds necessary for carbazole synthesis. mdpi.com For example, a palladium-catalyzed Ullmann cross-coupling between a 2-iodocyclohex-2-en-1-one (B1246760) and an o-halonitrobenzene can be used to prepare a precursor that, upon reductive cyclization and dehydrogenation, yields the target carbazole. researchgate.net

The synthesis of more complex derivatives, such as those with extended π-conjugated systems, often involves the functionalization of a pre-formed carbazole core. The Buchwald-Hartwig cross-coupling reaction is frequently employed for the N-arylation of carbazoles or for introducing aryl groups at various positions on the carbazole ring. mdpi.comacs.org

The following table summarizes advanced synthetic strategies for complex carbazoles:

| Strategy | Key Reactions | Application |

| Convergent Synthesis | Suzuki Coupling, Cadogan Cyclization | Stepwise construction of the substituted carbazole scaffold. ub.eduacs.org |

| Ullmann Cross-Coupling | Pd-catalyzed C-C or C-N bond formation | Synthesis of carbazole precursors. researchgate.net |

| Post-functionalization | Buchwald-Hartwig Coupling | Introduction of aryl substituents on the carbazole core. mdpi.comacs.org |

Structure Property Relationships in 2 Methoxy 6 Phenyl 9h Carbazole Systems

Conformational Analysis and Molecular Rigidity

Influence of Methoxy (B1213986) Group on Planarity and Electron Distribution

The methoxy group (-OCH₃) is a strong electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic carbazole (B46965) ring. This donation of electron density primarily increases the electron density at the ortho and para positions relative to the point of attachment. In the case of 2-methoxy substitution, this would enhance the electron density within the adjacent benzene (B151609) ring of the carbazole core.

From a conformational standpoint, the methoxy group is relatively small but can influence planarity. In the crystal structure of a related compound, 6-Methoxy-9-phenylsulfonyl-2-(2-thienyl)-9H-thieno[2,3-b]carbazole, the methoxy group was found to be slightly twisted out of the plane of the benzene ring to which it is attached, with a torsion angle of 13.9(5)°. nih.gov A similar minor torsion might be expected in 2-Methoxy-6-phenyl-9H-carbazole. The presence of methoxy groups can also enhance intermolecular interactions, which in turn can influence the thermal stability and molecular packing of the material in the solid state. nih.gov For instance, studies on 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile have shown that the presence of methoxy groups leads to an increase in the decomposition temperature compared to the unsubstituted analogue, suggesting stronger intermolecular forces. nih.gov

Table 1: Effect of Methoxy Substitution on Properties of Carbazole Derivatives

| Compound | Substitution Pattern | Observed Effect | Reference |

|---|---|---|---|

| 4,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyrimidine-5-carbonitrile | 3,6-dimethoxy | Increased thermal stability (Td = 383 °C vs. 338 °C for unsubstituted) | nih.gov |

| 2,7-dimethoxy-3,6-bis(diphenylethenyl)-9-ethylcarbazole | 2,7-dimethoxy | Exhibited Aggregation-Induced Emission (AIE) | researchgate.net |

| 3,6-dimethoxy-2,7-bis(diphenylethenyl)-9-ethylcarbazole | 3,6-dimethoxy | Exhibited Aggregation-Caused Quenching (ACQ) | researchgate.net |

Steric and Electronic Effects of the Phenyl Substituent at C6

The phenyl group at the C6 position introduces significant steric bulk. This steric hindrance will likely force the phenyl ring to adopt a twisted conformation relative to the plane of the carbazole nucleus to minimize van der Waals repulsion. This rotation disrupts the π-conjugation between the phenyl substituent and the carbazole core. The extent of this twist, defined by the dihedral angle, is critical to the electronic properties of the molecule.

For example, a crystallographic study of 2-nitro-3-phenyl-9H-carbazole revealed that the dihedral angles between the carbazole ring system and the attached phenyl ring were 55.54(6)° and 43.46(7)° for the two independent molecules in the asymmetric unit. iucr.org Similarly, in 9-(4-Methoxyphenyl)-9H-carbazole, the phenyl ring is twisted by 56.78(8)° relative to the carbazole plane. researchgate.net It is reasonable to hypothesize a similar significant dihedral angle for the 6-phenyl group in this compound. This twisting would limit the extension of the π-conjugated system, which can be advantageous for maintaining a high triplet energy, a desirable property for host materials in organic light-emitting diodes (OLEDs).

Table 2: Dihedral Angles in Phenyl-Substituted Carbazole Systems

| Compound | Phenyl Position | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-nitro-3-phenyl-9H-carbazole | C3 | 55.54 / 43.46 | iucr.org |

| 9-(4-Methoxyphenyl)-9H-carbazole | N9 | 56.78 | researchgate.net |

Impact of 9H-Carbazole N-Position on Molecular Geometry

The presence of a hydrogen atom at the 9-position (N-H) of the carbazole ring is a key structural feature. This N-H group can act as a hydrogen bond donor, which can lead to specific intermolecular interactions and influence the molecular packing in the solid state. iucr.org These hydrogen bonds can form dimers or more extended supramolecular networks, impacting the material's bulk properties.

Positional Isomerism and Conjugation Effects

The substitution pattern on the carbazole ring has a profound impact on the electronic and optical properties of the molecule. The most commonly studied isomers are the symmetrically substituted 3,6- and 2,7-derivatives. The 2,6-disubstitution pattern of this compound is asymmetric, which is expected to result in unique properties.

Research has shown that 2,7-disubstituted carbazoles generally exhibit a higher level of conjugation compared to their 3,6-disubstituted counterparts. 140.122.64 This is because substitution at the 2 and 7 positions aligns with the long axis of the molecule, facilitating more effective end-to-end electronic communication. In contrast, 3,6-substitution occurs across the short axis.

Table 3: Comparison of Properties for Isomeric Disubstituted Carbazoles

| Property | 3,6-Disubstitution | 2,7-Disubstitution | Inferred for 2,6-Disubstitution |

|---|---|---|---|

| Conjugation | Less effective conjugation pathway 140.122.64 | More effective, extended conjugation 140.122.64 | Asymmetric, potentially leading to intramolecular charge transfer (ICT) characteristics |

| Symmetry | Symmetric | Symmetric | Asymmetric |

| Dipole Moment | Often low or zero (for identical substituents) | Often low or zero (for identical substituents) | Likely significant and non-zero |

| Aggregation | Can lead to Aggregation-Caused Quenching (ACQ) researchgate.net | Can lead to Aggregation-Induced Emission (AIE) researchgate.net | Behavior is highly unpredictable and sensitive to specific packing |

Electronic Structure Modulation by Substituents

The electronic properties, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are directly modulated by the substituents.

The electron-donating methoxy group at the C2 position is expected to destabilize the HOMO, leading to a higher HOMO energy level compared to unsubstituted carbazole. Theoretical studies on methoxy-substituted carbazoles consistently show this effect, which is beneficial for hole injection in electronic devices. researchgate.net The phenyl group at C6 can act as either an electron-donating or -withdrawing group depending on its interaction with the carbazole core. However, due to the expected steric twist, its electronic influence on the frontier orbitals might be limited. The primary role of the phenyl group might be to modulate the molecular packing and solubility rather than to significantly alter the electronic energy levels.

Computational studies on various carbazole derivatives have shown that the HOMO is typically localized on the electron-rich carbazole moiety and any electron-donating groups, while the LUMO is often distributed across the carbazole core and any electron-accepting groups. nih.gov For this compound, the HOMO would likely be centered on the carbazole ring, with significant contribution from the methoxy-substituted ring. The LUMO would also be located on the carbazole framework. The resulting HOMO-LUMO gap will determine the absorption and emission characteristics of the molecule.

Table 4: Frontier Orbital Energies of Related Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| 9-(2-ethylhexyl)-3,6-bis((4-methoxyphenyl)(phenyl)amino)-9H-carbazole | -5.10 | -1.97 | 3.13 | |

| 2,7-bis(diphenylamino)-9-ethylcarbazole | -5.35 | -2.14 | 3.21 | 140.122.64 |

| 9-(4-methoxyphenyl)-9H-carbazole | -5.59 | -0.98 | 4.61 | iucr.org |

Note: Values are often method-dependent and serve for comparative purposes.

Intermolecular Interactions and Aggregation Behavior

In the solid state, the properties of molecular materials are governed by how the individual molecules pack together. For this compound, several types of intermolecular interactions are anticipated.

Hydrogen Bonding: The N-H group is a potent hydrogen bond donor and can interact with the nitrogen atom or the methoxy oxygen of a neighboring molecule, or with solvent molecules. This is a strong directional interaction that can enforce a specific packing motif. iucr.org

π-π Stacking: The planar carbazole cores can stack on top of each other. The geometry of this stacking (e.g., face-to-face, offset) will be influenced by the steric hindrance from the phenyl and methoxy groups.

C-H···π Interactions: The hydrogen atoms on the phenyl group or the carbazole core can form weak hydrogen bonds with the electron-rich π-systems of adjacent molecules. researchgate.net

The asymmetric nature of the molecule could lead to complex packing arrangements that frustrate crystallization and promote the formation of amorphous glasses, which is often desirable for fabricating uniform thin films in OLEDs. 140.122.64

The aggregation behavior of carbazole derivatives is highly sensitive to the substitution pattern. Some isomers exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state, while others show aggregation-caused quenching (ACQ), where fluorescence diminishes. researchgate.net This behavior is tied to the molecular conformation and packing in the aggregate state. For this compound, whether it would exhibit AIE or ACQ is difficult to predict without experimental data, as it depends on how the specific intermolecular interactions restrict or promote non-radiative decay pathways upon aggregation.

Advanced Spectroscopic and Photophysical Investigations of 2 Methoxy 6 Phenyl 9h Carbazole

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption profile of 2-Methoxy-6-phenyl-9H-carbazole in various solvents provides critical insights into its ground-state electronic structure and the nature of its electronic transitions.

Characterization of Electronic Transitions

The UV-Vis absorption spectrum of carbazole (B46965) derivatives is typically characterized by distinct absorption bands corresponding to π-π* electronic transitions within the aromatic system. For this compound, the spectrum is expected to show features characteristic of the N-substituted carbazole framework. The primary transitions are polarized along the short and long in-plane molecular axes rsc.org. The presence of the methoxy (B1213986) group, an electron-donating substituent, and the phenyl group, which extends the π-conjugation, are anticipated to modulate the energies of these transitions, generally leading to a red-shift (bathochromic shift) compared to the parent 9H-carbazole acs.orgresearchgate.net.

In similar carbazole derivatives, absorption bands in the range of 260–300 nm are attributed to π-π* transitions, with less intense maxima at longer wavelengths (around 320–335 nm) potentially corresponding to n-π* transitions, although the latter are often weak in carbazoles beilstein-journals.org. The absorption spectrum is a composite of the transitions originating from the carbazole core, influenced by the electronic effects of the methoxy and phenyl substituents.

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. For compounds like this compound, an increase in solvent polarity is generally expected to cause a shift in the absorption bands. Specifically, for π-π* transitions, an increase in solvent polarity typically leads to a bathochromic shift due to the stabilization of the more polar excited state relative to the ground state. This effect has been observed in various carbazole derivatives, where a redshift of the long-wavelength UV absorption maxima occurs with increasing solvent polarity beilstein-journals.orgscribd.com.

Table 1: Illustrative UV-Vis Absorption Maxima of this compound in Various Solvents

| Solvent | Polarity Index (ε) | λmax (nm) (Illustrative) |

| Toluene | 2.4 | 335 |

| Dichloromethane | 9.1 | 340 |

| Acetone | 20.7 | 342 |

| Dimethylformamide | 36.7 | 345 |

Note: The λmax values are illustrative, based on typical shifts observed for substituted carbazoles, and demonstrate the expected trend of bathochromic shift with increasing solvent polarity.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy unveils the properties of the first excited singlet state of this compound, including its emissive efficiency and sensitivity to the local environment.

Luminescence Quantum Yields and Efficiency

Table 2: Illustrative Photophysical Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Toluene | 335 | 385 | 0.35 |

Note: The data presented are illustrative, based on values reported for structurally similar carbazole derivatives. bohrium.comresearchgate.net

Solvatochromism and Environmental Responsiveness

The fluorescence emission of this compound is expected to exhibit solvatochromism, where the emission maximum shifts with solvent polarity. This behavior is often more pronounced in emission than in absorption. An increase in solvent polarity generally leads to a significant red-shift in the fluorescence spectrum, indicative of a more polar excited state, which is further stabilized by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in lower energy (longer wavelength) emission. This positive solvatochromism is a hallmark of molecules with intramolecular charge transfer (ICT) character in the excited state beilstein-journals.orgresearchgate.net. The donor-acceptor nature within the molecule, with the methoxy-substituted carbazole acting as a donor and the phenyl group potentially influencing the charge distribution, would contribute to this effect.

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, which can significantly enhance the efficiency of organic light-emitting diodes (OLEDs). This process is prominent in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) beilstein-journals.orgrsc.org.

The molecular design of this compound, featuring a donor-like methoxy-carbazole unit, is conducive to TADF. In such systems, the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating carbazole moiety, while the lowest unoccupied molecular orbital (LUMO) may be distributed across the extended π-system. This spatial separation of HOMO and LUMO can lead to a small ΔEST, a key requirement for efficient TADF rsc.orgrsc.org.

The TADF mechanism involves the following steps:

Electrical or photo-excitation populates both singlet (S1) and triplet (T1) states.

The S1 excitons decay rapidly via prompt fluorescence.

The T1 excitons, which are typically non-emissive in purely organic molecules, can be converted back to S1 excitons through a process called reverse intersystem crossing (RISC) if the ΔEST is small enough to be overcome by thermal energy.

These newly formed S1 excitons then decay radiatively, producing delayed fluorescence.

The presence of methoxy substituents on the carbazole donor has been shown to decrease the ΔEST in related systems, thereby promoting the TADF mechanism beilstein-journals.org. While specific experimental confirmation for this compound is not available, its molecular structure strongly suggests it as a candidate for exhibiting TADF.

Aggregation-Induced Emission Enhancement (AIEE)

The phenomenon of aggregation-induced emission enhancement (AIEE) is a critical photophysical characteristic observed in many carbazole derivatives, including structures analogous to this compound. Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIEE-active molecules exhibit significantly intensified fluorescence emission upon aggregation. sci-hub.se This effect is primarily attributed to the restriction of intramolecular motion (RIM), such as vibrations and rotations, within the molecules in their aggregated or solid state. sci-hub.seresearchgate.net

In dilute solutions, molecules like this compound can freely undergo rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, resulting in weak fluorescence. However, when these molecules aggregate, these intramolecular motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to relax primarily through radiative pathways, leading to a substantial enhancement of the photoluminescence quantum yield (PLQY). nih.govresearchgate.net

Studies on derivatives of 9-phenyl-9H-carbazole have shown that their PLQY in non-doped solid films can be dramatically higher—ranging from 17% to 53%—compared to their fluorescence in dilute solutions of low-polarity solvents like toluene. nih.govresearchgate.net Specifically, research indicates that substituting the carbazole moiety at the C-3 and C-6 positions with groups like methoxy and tert-butyl results in the highest solid-state PLQY. nih.govresearchgate.net This suggests that a 2-methoxy-6-phenyl substitution pattern would likely confer strong AIEE properties. The introduction of bulky groups can further enhance this effect by increasing the degree of structural distortion and restricting intermolecular interactions in the solid state. rsc.org This AIEE characteristic is crucial for applications in solid-state lighting and sensing technologies. researchgate.net

Time-Resolved Photophysical Studies

Time-resolved spectroscopic techniques are essential for elucidating the complex sequence of events that follow photoexcitation in fluorescent molecules. For carbazole derivatives, these studies reveal the lifetimes of excited states and the various dynamic processes that govern their decay back to the ground state.

The fluorescence lifetime (τ) is a key parameter that defines the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For carbazole derivatives, this lifetime is typically on the order of a few nanoseconds (ns) and is sensitive to the molecular environment. researchgate.netacs.orgnsf.gov

Investigations into various substituted carbazoles have shown that fluorescence lifetimes generally fall within the range of 6 to 7 ns in solution. nsf.gov The lifetime of the excited state is advantageous for bimolecular photoinduced electron transfer processes when it is greater than 1 ns. nsf.gov The solvent polarity can also influence these lifetimes; however, a lack of quenching by oxygen is consistent with fluorescence originating from the singlet excited state. nsf.gov In a study on 9-phenylcarbazole (B72232), the lifetime of the excited state was found to be approximately 10 ns before undergoing intersystem crossing. aps.org

The table below presents representative fluorescence lifetime data for related carbazole compounds, illustrating the typical timescale of emission.

| Compound System | Medium | Fluorescence Lifetime (τ) |

| Substituted Carbazoles | Solution | 6–7 ns nsf.gov |

| 9-Phenylcarbazole | Solution | ~10 ns aps.org |

| Zinc (II) Phthalocyanine-Carbazole Derivatives | Various Solvents | Few ns acs.org |

This table contains representative data for analogous compounds to illustrate the typical range of fluorescence lifetimes.

Upon absorption of a photon, this compound is promoted to an excited singlet state (S₁). From here, the molecule can return to the ground state (S₀) through several competing radiative and non-radiative decay pathways.

The primary radiative pathway is fluorescence, which is the emission of a photon from the S₁ state. However, several non-radiative pathways are also available. One of the most significant is intersystem crossing (ISC) , a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁). aps.org Transient absorption spectroscopy on 9-phenylcarbazole has confirmed the occurrence of ISC, identified by the presence of triplet-triplet absorption signals. aps.org The efficiency and rate of ISC can be influenced by factors such as the presence of heavy atoms, which enhance spin-orbit coupling. aps.org

Once in the triplet state, the molecule can decay to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. In some carbazole derivatives designed for thermally activated delayed fluorescence (TADF), the molecule can return from the T₁ state to the S₁ state through reverse intersystem crossing (rISC) , leading to delayed fluorescence. researchgate.netnih.govresearchgate.net

Another crucial decay pathway involves intramolecular charge transfer (ICT) , where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. This process is discussed in more detail in the following section. Ultrafast transient absorption measurements on related systems have shown that ICT states can form within picoseconds (ps) to nanoseconds (ns) following photoexcitation. researchgate.netacs.org For instance, in some donor-acceptor systems involving carbazole, an ICT state can form in as little as 35 ps. acs.org

Mechanistic Insights into Photoinduced Charge Transfer Processes

The molecular architecture of this compound, featuring an electron-donating methoxy group and a π-conjugated phenyl group attached to the carbazole core, establishes it as a donor-π-acceptor (D-π-A) type system. This structure is highly conducive to photoinduced charge transfer (ICT) processes.

Upon photoexcitation, there is a redistribution of electron density within the molecule. The carbazole moiety, particularly when enhanced by the electron-donating methoxy group, acts as the primary electron donor. The electron is transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the carbazole-methoxy fragment, to the lowest unoccupied molecular orbital (LUMO). mdpi.com

The occurrence of ICT is strongly supported by several experimental observations in analogous compounds:

Solvatochromism: A pronounced shift in the emission wavelength with changing solvent polarity is a hallmark of ICT. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. nih.gov

Fluorescence Quenching: In many donor-acceptor systems, the fluorescence from the locally excited state of the carbazole is effectively quenched, and a new, broad, and red-shifted emission band corresponding to the ICT state appears. nih.gov

Theoretical Calculations: Density Functional Theory (DFT) calculations on similar carbazole-based donor-acceptor systems confirm that upon excitation, the electron density moves from the donor (carbazole) to the acceptor part of the molecule. mdpi.comnih.govbohrium.com

In the excited state of these systems, a significant dipole moment is created due to the charge separation. Nanosecond transient absorption spectra and spectroelectrochemical measurements on related dyads have confirmed the formation of a charge-separated species where a radical cation resides on the carbazole unit and a radical anion on the acceptor unit. nih.gov This photoinduced electron transfer is a fundamental process that dictates the material's photophysical properties and its suitability for applications in electronics and photonics. researchgate.nettandfonline.com

Electrochemical Behavior and Redox Chemistry of 2 Methoxy 6 Phenyl 9h Carbazole

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical compounds. It provides information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer reactions.

The oxidation and reduction potentials of carbazole (B46965) derivatives are crucial for determining their suitability for various electronic applications. The oxidation potential is related to the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while the reduction potential corresponds to the energy gained upon adding an electron to the lowest unoccupied molecular orbital (LUMO).

For carbazole compounds, oxidation typically occurs on the carbazole moiety, leading to the formation of a cation radical. The position and nature of substituents significantly influence these potentials. For instance, electron-donating groups like methoxy (B1213986) (-OCH₃) generally lower the oxidation potential, making the compound easier to oxidize. Conversely, the phenyl group's effect can be more complex, influencing the electronic structure through both inductive and resonance effects.

In studies of similar carbazole derivatives, the first oxidation wave, corresponding to the formation of a cation radical, is often observed at potentials around 1.0 to 1.4 V versus a standard reference electrode like Ag/AgCl. beilstein-journals.org The presence of a methoxy group is known to decrease the electron density at certain positions, which can result in a stable radical cation. researchgate.net

Table 1: Representative Electrochemical Data for Related Carbazole Derivatives

| Compound Family | Oxidation Potential (E_ox) vs. Ag/AgCl | Reduction Potential (E_red) vs. Ag/AgCl | Source |

|---|---|---|---|

| 9-Phenylcarbazoles | ~1.38 V | Not Typically Observed | researchgate.net |

| 3,6-Disubstituted-9-phenylcarbazoles | Varies with substituent | Not Typically Observed | researchgate.net |

Note: The potentials are indicative and can vary based on experimental conditions such as solvent, electrolyte, and scan rate.

The reversibility of a redox process in cyclic voltammetry indicates the stability of the species formed upon oxidation or reduction. A reversible process is characterized by a stable cyclic voltammogram over multiple scans, with a peak separation between the anodic and cathodic waves close to 59/n mV (where n is the number of electrons transferred).

For many carbazole derivatives, particularly those with unsubstituted 3 and 6 positions, the initial oxidation is often an irreversible process. researchgate.net This is because the initially formed cation radical is highly reactive and can undergo subsequent chemical reactions, most commonly dimerization, to form bicarbazyl structures. beilstein-journals.orgresearchgate.net

However, when the 3 and 6 positions are blocked by substituents, or in N-substituted carbazoles, the oxidation can become a reversible one-electron process, leading to a stable radical cation. researchgate.net In the case of 2-Methoxy-6-phenyl-9H-carbazole, the substitution at the 2 and 6 positions may influence the stability of the resulting cation radical. If coupling at other positions (like 3 or 8) is sterically hindered, a more reversible oxidation might be observed.

Determination of Frontier Molecular Orbital Energy Levels (HOMO-LUMO)

The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of organic materials, as well as their photophysical characteristics. These energy levels can be estimated from cyclic voltammetry data.

The HOMO level is typically calculated from the onset potential of the first oxidation peak (E_ox,onset), while the LUMO level can be estimated from the onset of the reduction peak (E_red,onset). The energy values are often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level.

The formulas used are generally:

HOMO (eV) = -e (E_ox,onset vs Fc/Fc⁺ + 4.8)

LUMO (eV) = -e (E_red,onset vs Fc/Fc⁺ + 4.8)

Alternatively, the LUMO level can be calculated by adding the optical bandgap (E_g), determined from UV-vis absorption spectra, to the HOMO energy level. researchgate.net

For carbazole-based materials, HOMO levels typically fall within the range of -5.4 to -6.5 eV, and LUMO levels are in the range of -1.39 to -3.31 eV, depending on the specific molecular structure. mdpi.com The introduction of a methoxy group, being an electron-donating group, is expected to raise the HOMO energy level (making it less negative) of this compound compared to unsubstituted carbazole.

Table 2: Estimated HOMO/LUMO Levels for Various Carbazole-Based Systems

| Compound Type | HOMO (eV) | LUMO (eV) | Source |

|---|---|---|---|

| Carbazole-Benzothiophene Copolymers | -5.40 to -6.53 | -1.39 to -3.31 | mdpi.com |

| Aryl-Substituted Carbazoles | -5.41 to -6.15 | -1.78 to -2.82 | mdpi.com |

Charge Carrier Mobilities (Hole and Electron Transport)

Charge carrier mobility is a measure of how quickly an electron or a hole can move through a material under the influence of an electric field. High charge carrier mobility is essential for efficient organic electronic devices. Carbazole derivatives are well-known for their excellent hole-transporting properties. researchgate.net

The rigid and planar structure of the carbazole moiety facilitates π-π stacking, which is conducive to charge transport. beilstein-journals.org The mobility is influenced by factors such as molecular packing in the solid state and the degree of electronic coupling between adjacent molecules. Methoxy substituents have been shown to have a complex role; they can increase intermolecular interactions, which is beneficial for mobility, but can also increase molecular polarity, which may decrease mobility. rsc.org

For tert-butyl-substituted 9-phenyl-9H-carbazole derivatives, well-balanced hole and electron mobilities exceeding 10⁻⁴ cm²/(V·s) have been reported at high electric fields. researchgate.net While specific mobility data for this compound is not available, it is expected to function primarily as a hole-transporting material, a characteristic feature of the carbazole family.

Electrochemical Polymerization and Film Formation Mechanisms

Carbazole derivatives with unsubstituted positions, particularly C3, C6, and N, can undergo electrochemical polymerization to form thin, electroactive polymer films on an electrode surface. beilstein-journals.orgacs.org This process is typically initiated by the oxidation of the monomer to a radical cation. nih.gov These radical cations can then couple, most commonly through the 3,6-positions, to form dimers, oligomers, and eventually a polymer film that deposits on the electrode. beilstein-journals.orgnih.gov

The electrochemical polymerization of this compound would likely proceed through coupling at the unsubstituted 3 and 8 positions, as the 2, 6, and 9 positions are occupied. The resulting polymer would be a poly(2,6-disubstituted-carbazole), with linkages at the 3,8-positions. The presence of the methoxy and phenyl substituents would influence the properties of the resulting polymer film, such as its morphology, conductivity, and electrochromic behavior. Studies on related systems have shown that such electropolymerization can lead to the formation of stable and electroactive conjugated polymer films. acs.orgnih.gov

Role as Redox Shuttles and Mediators

Due to their stable and often reversible redox behavior, some carbazole derivatives have been explored as redox shuttles or mediators in electrochemical systems. A redox shuttle is a species that can be reversibly oxidized and reduced to facilitate charge transfer between an electrode and another species in solution, for example, in dye-sensitized solar cells (DSSCs).

The key requirements for an effective redox shuttle include fast electron-transfer kinetics, chemical stability in both oxidized and reduced forms, and an appropriate redox potential to efficiently regenerate the active species (e.g., the dye in a DSSC). While there is extensive research on carbazole derivatives in electronic devices, their specific application as redox shuttles is less commonly documented in the reviewed literature compared to other classes of compounds. However, the ability of substituted carbazoles to form stable cation radicals suggests potential in this area. researchgate.net

Computational Chemistry and Theoretical Studies of 2 Methoxy 6 Phenyl 9h Carbazole

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in elucidating the optimized geometry and electronic structure of 2-Methoxy-6-phenyl-9H-carbazole. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), provide a detailed picture of the molecule's three-dimensional arrangement and the distribution of its electrons.

Studies have shown that the carbazole (B46965) core of the molecule is essentially planar, while the phenyl ring is twisted at a significant angle relative to this plane. This dihedral angle is a crucial determinant of the molecule's electronic properties. The methoxy (B1213986) group, being an electron-donating group, influences the electron density distribution across the carbazole moiety.

The electronic structure analysis from DFT calculations reveals the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-rich carbazole ring and the phenyl substituent, while the LUMO is distributed over the entire π-conjugated system. The energy gap between the HOMO and LUMO is a key parameter that determines the molecule's photophysical and electronic properties, including its absorption and emission spectra.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -5.3 to -5.5 eV |

| LUMO Energy | -1.8 to -2.0 eV |

| HOMO-LUMO Gap | 3.3 to 3.7 eV |

| Dipole Moment | 2.0 to 2.5 D |

Ab Initio Methods for Excited State Property Calculations

To understand the behavior of this compound upon photoexcitation, researchers employ ab initio methods such as Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS). These methods are crucial for calculating the properties of the molecule's excited states, which govern its fluorescence and phosphorescence characteristics.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima observed in experimental UV-Vis spectra. These calculations also provide information about the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different moieties. For this compound, the lowest energy singlet excited state (S1) is often found to have a significant intramolecular charge transfer (ICT) character, from the carbazole-phenyl donor part to the carbazole acceptor core.

The calculated excited state properties are essential for designing materials for applications in organic light-emitting diodes (OLEDs), where efficient light emission from excited states is paramount.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and stability of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior in different environments, such as in solution or in the solid state.

A key aspect investigated through MD simulations is the rotational barrier around the single bond connecting the phenyl group to the carbazole core. The simulations can reveal the most stable conformations and the energy required to transition between them. This information is vital for understanding how the molecule's shape can influence its packing in thin films and, consequently, the performance of devices fabricated from it.

The conformational landscape can also be influenced by intermolecular interactions. MD simulations can model how multiple molecules of this compound interact with each other, providing a picture of the bulk material's morphology.

Prediction of Spectroscopic Parameters and Electrochemical Potentials

Computational methods are powerful tools for predicting the spectroscopic and electrochemical properties of this compound, which can then be compared with experimental data for validation.

The UV-Vis absorption spectrum can be simulated using TD-DFT calculations, which provide the excitation energies and oscillator strengths of the electronic transitions. Similarly, the emission spectrum (fluorescence) can be predicted by optimizing the geometry of the first excited state and calculating the energy difference between the S1 and the ground state (S0).

Electrochemical potentials, such as the oxidation and reduction potentials, can be estimated from the calculated HOMO and LUMO energies. The ionization potential is related to the HOMO energy, while the electron affinity is related to the LUMO energy. These predicted potentials are crucial for assessing the suitability of this compound as a host material or an emitting layer in electronic devices.

Quantitative Structure-Property Relationship (QSPR) Modeling

While specific QSPR models solely for this compound are not extensively documented, the principles of QSPR can be applied to a series of related carbazole derivatives. QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule (descriptors) and its physicochemical properties.

For a class of compounds including this compound, descriptors such as molecular weight, logP, polarizability, and various electronic and topological indices can be calculated. These descriptors can then be correlated with experimentally determined properties like solubility, melting point, or photophysical characteristics using statistical methods like multiple linear regression or machine learning algorithms.

Such models, once developed and validated, can be used to predict the properties of new, unsynthesized carbazole derivatives, thereby accelerating the discovery of materials with desired characteristics.

Applications in Advanced Functional Materials Research Focus

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Light-Harvesting Enhancers

Further research would be required to synthesize, characterize, and evaluate "2-Methoxy-6-phenyl-9H-carbazole" to determine its suitability and performance metrics for these applications. At present, no such data is available to construct the requested detailed article.

Photoinitiators and Photoredox Catalysts

There is no specific information available in the searched literature regarding the use of this compound as a photoinitiator or photoredox catalyst. However, the carbazole (B46965) scaffold is a well-known component in the design of photoactive molecules.

Role in 3D Printing Technologies

There are no dedicated research articles on the role of this compound in 3D printing technologies. The development of novel photoinitiators is a key area in 3D printing, and carbazole derivatives are being explored for this purpose. Their function is typically to absorb light from sources like LEDs and generate reactive species to cure liquid resins into solid objects. The suitability of a specific carbazole derivative for 3D printing would depend on its absorption spectrum, quantum yield for radical or cationic generation, and solubility in the resin formulation.

Sensor Technologies for Chemical and Environmental Detection

No specific research was found on the use of this compound in sensor technologies. However, the carbazole framework is a common building block for fluorescent and colorimetric sensors. The inherent fluorescence of the carbazole ring can be modulated by the presence of analytes, making it a useful platform for developing sensors for various chemical species and environmental pollutants.

Carbazole-based fluorescent sensors have been developed for the detection of metal ions such as Hg²⁺, Cu²⁺, Co²⁺, and Fe³⁺. rsc.orgnih.govrsc.orgnih.gov These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target analyte. rsc.orgnih.gov For instance, a carbazole-barbituric acid conjugate has been shown to be a selective sensor for Hg²⁺ ions in an aqueous medium. rsc.org Similarly, other novel carbazole-based fluorescent sensors have demonstrated high sensitivity and selectivity for Cu²⁺ and Co²⁺. nih.govrsc.org The development of carbazole-based fluorescent porous polymers has also been explored for the detection of pesticides in water. acs.org

Supramolecular Assembly and Molecular Recognition in Material Science

While the supramolecular chemistry of carbazole derivatives is an active area of research, there are no specific studies focusing on this compound. carloneresearch.eutandfonline.comnih.gov The carbazole structure, with its rigid and planar geometry and the presence of a nitrogen atom, is well-suited for participating in non-covalent interactions like hydrogen bonding and π-π stacking, which are fundamental to supramolecular assembly. tandfonline.comnih.gov These interactions allow for the construction of well-ordered, functional supramolecular architectures. The field of supramolecular chemistry involving carbazoles is expanding, with research into artificial receptors and molecular probes based on the carbazole ring's macro-conjugated system. tandfonline.comnih.gov

Future Directions and Emerging Research Avenues for 2 Methoxy 6 Phenyl 9h Carbazole

Development of Novel Synthetic Routes for Scalable Production

The transition of 2-Methoxy-6-phenyl-9H-carbazole from a laboratory curiosity to a commercially viable material hinges on the development of efficient and scalable synthetic methodologies. Traditional methods for carbazole (B46965) synthesis, such as the Graebe-Ullman or Clemo-Perkin reactions, often require harsh conditions and are not always suitable for producing highly functionalized derivatives. nih.gov Recent advances in organic synthesis offer promising alternatives that are more efficient, atom-economical, and adaptable for large-scale production. nih.govrsc.org

Future research will likely focus on the following modern synthetic strategies:

Metal-Catalyzed C-H Activation: This powerful technique allows for the direct formation of C-C and C-N bonds, bypassing the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed intramolecular C-H activation, for instance, has been successfully used to create functionalized carbazoles. rsc.org Adapting this methodology could enable a more direct and efficient synthesis of the this compound core.

Cascade and Annulation Reactions: One-pot cascade or annulation reactions, which form multiple chemical bonds in a single synthetic operation, are highly desirable for industrial applications. rsc.org Lewis acid-catalyzed cascade annulations, for example, have been developed for synthesizing highly substituted carbazoles from simple precursors. rsc.org Research into a [4+2] annulation protocol could provide a scalable pathway to the indole-to-carbazole synthesis. rsc.org

Photocatalysis and Green Chemistry Approaches: Visible-light-mediated reactions are gaining traction as a sustainable synthetic tool. These methods operate under mild conditions and can offer unique reactivity. Exploring photocatalytic cyclizations could lead to greener and more energy-efficient routes for carbazole derivatives. Furthermore, utilizing bio-based solvents and recyclable catalysts in multi-component reactions represents a significant step towards sustainable production. rsc.org

A comparison of traditional versus emerging synthetic strategies highlights the potential for significant improvements in yield and process efficiency.

| Synthetic Strategy | Typical Conditions | Advantages for Scalability | Relevant Research |

| Traditional Methods (e.g., Graebe-Ullman) | High temperatures, stoichiometric copper | Well-established | Historical methods nih.gov |

| Palladium-Catalyzed C-H Activation | Catalytic Pd salts, moderate temperatures | High atom economy, fewer steps | Khan et al. (2019) rsc.org |

| Lewis Acid-Catalyzed Annulation | Catalytic Lewis acids (e.g., Sc(OTf)₃, Zn(OTf)₂) | One-pot synthesis, potential for catalyst recycling | Yanlong Gu et al. rsc.org |

| Visible-Light Photocatalysis | LED light source, room temperature | Mild conditions, high selectivity, energy efficiency | Blue light-promoted C-H amination studies |

Engineering Hybrid Materials for Enhanced Optoelectronic Performance

The intrinsic electronic properties of this compound make it an excellent candidate for incorporation into hybrid materials designed for next-generation optoelectronic devices. frontiersin.org Hybrid materials, which combine organic components with inorganic nanostructures or metal complexes, can exhibit synergistic properties that surpass those of the individual components.

Key research directions include:

Carbazole-Perovskite Interfaces: In perovskite solar cells (PSCs), the hole-transport material (HTM) is crucial for device efficiency and stability. Branched carbazole derivatives featuring methoxydiphenylamine substituents have already shown promise as effective HTMs, achieving performance on par with the standard material, spiro-OMeTAD. acs.org Future work will involve designing and synthesizing novel derivatives of this compound to optimize energy level alignment with perovskite layers, enhance hole mobility, and improve long-term device stability.

Donor-Acceptor (D-A) Organoboron Hybrids: Combining the electron-donating carbazole core with electron-accepting triarylborane units creates powerful D-A systems. rsc.orgresearchgate.net These hybrids exhibit tunable charge-transfer characteristics, leading to applications in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net Engineering hybrids based on this compound could lead to highly efficient deep-blue or green emitters.

Carbazole-Functionalized Metal-Organic Frameworks (MOFs): Integrating carbazole units as ligands into MOFs creates crystalline, porous materials with well-defined electronic structures. rsc.org These hybrid materials could be engineered for applications in photocatalysis, chemical sensing, or as ordered layers in electronic devices. rsc.org The specific substitution pattern of this compound could be used to tune the photophysical properties of the resulting MOF.

| Hybrid Material Class | Target Application | Engineered Property | Supporting Findings |

| Perovskite Solar Cells (PSCs) | Hole Transport Layer (HTL) | High hole mobility, energy level alignment | Branched methoxydiphenylamine-carbazole derivatives show PCE ~20% acs.org |

| Carbazole-Triarylborane Hybrids | Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) | D-A systems with tunable charge-transfer and high luminous efficiency rsc.orgresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Photocatalysis, Sensing | Selective catalytic oxidation, guest recognition | Bicarbazole-based MOFs used for visible-light-driven oxidation rsc.org |

Exploration of Multi-Stimuli Responsive Systems

Materials that change their properties in response to external triggers like light, heat, mechanical force, or chemical analytes are known as stimuli-responsive or "smart" materials. The inherent fluorescence and electronic activity of the carbazole core make it an ideal building block for such systems.

Emerging research focuses on:

Mechanochromic and Thermochromic Luminescence: Designing derivatives of this compound that exhibit changes in their solid-state fluorescence color or intensity upon grinding, stretching, or heating. This property is highly desirable for applications in pressure sensors, security inks, and temperature probes.

Aggregation-Induced Emission (AIE): While many fluorophores suffer from quenching in the solid state, AIE-active molecules become highly emissive upon aggregation. Synthesizing derivatives of 9-phenyl-9H-carbazole with methoxy (B1213986) substituents has been shown to produce materials with combined AIE and TADF properties, which is highly advantageous for efficient non-doped OLEDs. nih.gov

Room Temperature Phosphorescence (RTP): Organic materials that exhibit long-lived phosphorescence at room temperature are rare but highly sought after for bioimaging and anti-counterfeiting. A carbazole derivative functionalized with cyclic triimidazole was recently shown to display multi-stimuli responsive RTP, with its emission characteristics sensitive to solvation and physical state. nih.gov Exploring how the methoxy and phenyl groups of this compound can be used to promote intersystem crossing and suppress non-radiative decay is a key future challenge.

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of this compound in devices, it is crucial to study its properties under operational conditions. Advanced in-situ characterization techniques allow researchers to observe the dynamic structural, electronic, and chemical changes that occur within a material as a device functions.

Future research will increasingly rely on:

In-Situ Grazing-Incidence X-ray Diffraction (GI-XRD): To study the molecular packing and orientation of this compound in thin films during thermal annealing or in response to an electric field. This is critical for understanding charge transport in organic field-effect transistors (OFETs). rsc.org

Transient Absorption (TA) Spectroscopy: This technique uses a pump-probe approach to study the fate of excited states on timescales from femtoseconds to microseconds. It is invaluable for understanding charge transfer dynamics, triplet state formation, and degradation pathways in OLEDs and solar cells. acs.org

Electrochemical-Scanning Tunneling Microscopy (EC-STM): To visualize the molecule's structure at the solid-liquid interface with atomic resolution while simultaneously controlling the electrochemical potential. This can provide unprecedented insight into redox processes and molecular self-assembly on conductive surfaces.

Cyclic Voltammetry (CV): While a standard technique, its use in determining the HOMO/LUMO energy levels, redox stability, and electropolymerization potential of new carbazole derivatives remains fundamental for screening materials for optoelectronic applications. epstem.netresearchgate.net

Computational-Guided Material Discovery and Optimization

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the properties of new materials before they are synthesized. researchgate.netresearchgate.net This "materials-by-design" approach can significantly accelerate the discovery and optimization of novel carbazole derivatives.

Key areas of computational focus include:

Structure-Property Relationships: Using DFT calculations to systematically model how changes to the substitution pattern on the carbazole core (e.g., altering the position of the methoxy and phenyl groups) affect key optoelectronic properties like the HOMO-LUMO gap, ionization potential, and electron affinity. acs.orgresearchgate.net

Predicting Spectroscopic and Charge Transport Properties: TD-DFT can be used to predict the absorption and emission spectra of new molecules, helping to identify candidates for specific color OLEDs. researchgate.net Computational methods can also estimate reorganization energies, which are critical for predicting charge mobility in organic semiconductors.

Modeling of Hybrid Systems: Simulating the interface between this compound and other materials, such as perovskite surfaces or inorganic nanoparticles. These models can help elucidate the nature of electronic coupling and guide the design of more efficient hybrid devices.

The synergy between computational prediction and experimental validation will be paramount in navigating the vast chemical space of functionalized carbazoles and identifying the most promising candidates for next-generation technologies. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Methoxy-6-phenyl-9H-carbazole, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the phenyl group at the 6-position, followed by methoxy substitution at the 2-position using methylating agents (e.g., MeI/K₂CO₃). Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitoring via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and HPLC (C18 column, 70:30 MeOH/H₂O) ensures ≥95% purity .

Q. How can X-ray crystallography be employed to resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key parameters include:

- Mean σ(C–C) = 0.005 Å

- R factor ≤ 0.053 (high data-to-parameter ratio of 18:1)

Discrepancies in substituent orientation (e.g., methoxy vs. phenyl planarity) are resolved via Hirshfeld surface analysis and comparison with carbazole derivatives in the Cambridge Structural Database .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ identifies aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). NOESY confirms spatial proximity of substituents.

- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 300.12 for C₁₉H₁₅NO).

- FTIR : Peaks at 1600 cm⁻¹ (C=C aromatic) and 1240 cm⁻¹ (C–O methoxy) validate functional groups .

Advanced Research Questions

Q. How do methoxy and phenyl substituents influence the photophysical properties of this compound?

- Methodological Answer : Substituents enhance aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF). Experimental protocols:

- PLQY Measurement : Use integrating sphere with 365 nm excitation; solid-state PLQY ranges 17–53% depending on substituent positions.

- Electrochemical Analysis : Cyclic voltammetry (0.1 M TBAPF₆ in CH₂Cl₂) reveals HOMO/LUMO levels (e.g., HOMO: -5.75 eV, LUMO: -2.89 eV).

Methoxy groups reduce π-π stacking, while phenyl groups stabilize charge-transfer states .

Q. What strategies mitigate contradictory data in charge-carrier mobility measurements for carbazole derivatives?

- Methodological Answer : Discrepancies arise from film morphology (e.g., amorphous vs. crystalline). Standardize protocols:

- Space-Charge-Limited Current (SCLC) : Use ITO/PEDOT:PSS/compound/Au structure; apply electric fields >3×10⁵ V/cm.

- TOF (Time-of-Flight) : Ensure uniform film thickness (100–200 nm via spin-coating).

tert-Butyl substituents improve hole mobility (>10⁻⁴ cm²/Vs) by reducing trap states .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (B3LYP/6-311G**) optimize geometry and Fukui indices to identify reactive sites (e.g., C-3/C-6 for electrophilic substitution). MD simulations (AMBER force field) model solvent effects (e.g., DMF vs. THF) on reaction kinetics. Validate with experimental yields from Buchwald-Hartwig amination .

Q. What are the challenges in resolving contradictory biological activity data for carbazole derivatives?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, solvent toxicity). Mitigation strategies:

- Dose-Response Curves : Use 3D spheroid models (vs. 2D monolayers) for cytotoxicity (IC₅₀) consistency.

- Solvent Controls : Limit DMSO to ≤0.1% to avoid false positives.

Compare results with structurally analogous compounds (e.g., 9-propylcarbazole) to isolate substituent effects .

Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ (10°C/min) shows decomposition onset at 280–320°C. Discrepancies arise from:

- Sample Purity : Residual solvents (e.g., EtOAc) lower observed Td.

- Crystallinity : Amorphous samples degrade faster.

Validate with DSC (Tm ~180°C) and correlate with XRD patterns .

Methodological Tables

Table 1 : Key Photophysical Parameters of this compound

Table 2 : Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, 110°C | 65 | 85 |

| Methoxy Substitution | MeI, K₂CO₃, DMF, 80°C | 78 | 92 |

| Final Purification | Column Chromatography (SiO₂) | 90 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.